molecular formula C11H13BrO4 B2899278 2-Bromo-5-methoxy-4-propoxybenzoic acid CAS No. 1024326-35-9

2-Bromo-5-methoxy-4-propoxybenzoic acid

Cat. No.: B2899278
CAS No.: 1024326-35-9
M. Wt: 289.125
InChI Key: OUJMPXRIJHPUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution . These reactions can lead to changes in the structure and function of their targets, thereby influencing the biochemical pathways in which these targets are involved.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-methoxy-4-propoxybenzoic acid can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other molecules in the environment

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methoxy-4-propoxybenzoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in metabolic pathways. For instance, it has been used in the synthesis of benzylisothioureas, which are potent inhibitors of divalent metal transporter 1 (DMT1) . This interaction suggests that this compound may influence metal ion transport and homeostasis in biological systems.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DMT1 can affect iron uptake and distribution within cells, potentially impacting cellular metabolism and function . Additionally, the compound’s influence on gene expression may alter the production of proteins involved in various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. The compound’s ability to inhibit DMT1 suggests that it may block the transport of divalent metal ions, thereby affecting cellular metal ion homeostasis . This inhibition can lead to downstream effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of DMT1 can affect iron metabolism, leading to changes in the levels of iron-containing metabolites . These interactions underscore the compound’s role in modulating metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as metabolism and gene expression.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-propoxybenzoic acid typically involves the bromination of 5-methoxy-4-propoxybenzoic acid. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial-grade reagents and solvents, as well as more efficient reaction vessels and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-propoxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methoxy-4-propoxybenzoic acid is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism and pharmacokinetics.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-Bromo-5-methoxy-4-propoxybenzoic acid can be compared with other similar compounds such as:

    2-Bromo-5-methoxybenzoic acid: Lacks the propoxy group, which may affect its reactivity and biological activity.

    2-Bromo-4-propoxybenzoic acid: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    5-Methoxy-4-propoxybenzoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-bromo-5-methoxy-4-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJMPXRIJHPUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.